6-Bromo-2,2-difluoro-spiro[3.3]heptane
Description
Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, offer a rigid and well-defined three-dimensional geometry. This structural rigidity is highly sought after in molecular design, particularly in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The spiro[3.3]heptane scaffold, in particular, has been identified as a valuable non-classical bioisostere, capable of replacing common carbocyclic and heterocyclic rings like piperazine (B1678402) or even a phenyl group. nih.gov This "escape from flatland" approach moves away from traditional two-dimensional structures, providing access to novel patent space and potentially improved ADME (absorption, distribution, metabolism, and excretion) properties. chemrxiv.org
Physicochemical Properties of Functionalized Spiro[3.3]heptane Derivatives
| Compound Type | Substitution at C6 | pKa (Carboxylic Acid) | LogP (Carboxylic Acid) |
|---|---|---|---|
| Spiro[3.3]heptane-2-carboxylic acid | H | 4.97 | 1.71 |
| 6-Fluoro-spiro[3.3]heptane-2-carboxylic acid | F | 4.80 | 1.44 |
| 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid | F2 | 4.53 | 1.52 |
| 6-(Trifluoromethyl)-spiro[3.3]heptane-2-carboxylic acid | CF3 | 4.43 | 2.24 |
Data sourced from a comparative study on fluorinated spiro[3.3]heptane building blocks. chemrxiv.org
The carbon-bromine bond is a cornerstone of synthetic organic chemistry, serving as a versatile functional handle for a vast array of transformations. Its placement on the spiro[3.3]heptane scaffold creates a building block primed for diversification. Bromine atoms are excellent leaving groups in nucleophilic substitution reactions and are ideal precursors for organometallic reagents (e.g., organolithiums or Grignard reagents) and for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The synthesis of many advanced spiro[3.3]heptane cores relies on brominated precursors; for instance, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is a key intermediate used to construct the 6,6-difluorospiro[3.3]heptane scaffold through double alkylation reactions. nih.govresearchgate.net This highlights the strategic importance of bromine in the synthesis of these complex spirocyclic systems.
The bromine atom provides a reliable anchor for introducing complexity via cross-coupling or substitution reactions, allowing for the attachment of a wide range of molecular fragments. Simultaneously, the 2,2-difluoro group imparts the characteristic physicochemical modulations associated with fluorination, influencing properties such as dipole moment, metabolic stability, and lipophilicity of the final molecule. This orthogonal reactivity makes it a powerful tool for creating libraries of novel, three-dimensional molecules for screening in drug discovery and materials science. Researchers can leverage the known reactivity of the C-Br bond to build out a desired molecular structure while benefiting from the inherent properties of the difluorinated spiro[3.3]heptane core.
Compound Identification: 6-Bromo-2,2-difluoro-spiro[3.3]heptane
| Identifier | Value |
|---|---|
| CAS Number | 2260937-26-4 |
| Molecular Formula | C7H9BrF2 |
| Molecular Weight | 211.05 g/mol |
| MDL Number | MFCD31736938 |
Data sourced from chemical supplier databases. bldpharm.comamadischem.com
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,2-difluorospiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-5-1-6(2-5)3-7(9,10)4-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVVQWMNQSYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260937-26-4 | |
| Record name | 6-bromo-2,2-difluorospiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 6 Bromo 2,2 Difluoro Spiro 3.3 Heptane
Reactivity Governed by the Bromine Moiety
The bromine atom serves as a versatile functional handle, enabling a range of transformations from simple nucleophilic displacements to the formation of organometallic intermediates, which are crucial for creating more complex molecular architectures.
The carbon-bromine bond in 6-Bromo-2,2-difluoro-spiro[3.3]heptane is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This type of reaction is fundamental in synthetic organic chemistry for building molecular complexity. Although specific examples for this exact substrate are not detailed in the provided literature, the general reactivity of secondary alkyl bromides suggests that it will react with a variety of nucleophiles (e.g., azides, cyanides, alkoxides, and thiolates) to yield the corresponding substituted 2,2-difluoro-spiro[3.3]heptane derivatives. The reaction proceeds via a standard SN2 mechanism, which is influenced by steric hindrance around the reaction center and the nature of the solvent and nucleophile.
A pivotal reaction involving the bromine moiety is the bromine-lithium exchange, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This transformation is typically achieved by treating the bromo-compound with an organolithium reagent, such as n-butyllithium, at low temperatures. nih.govnih.gov The reaction is generally rapid and efficient. researchgate.net
The resulting lithiated spirocycle is a potent nucleophile and can be quenched with a wide array of electrophiles. This two-step sequence allows for the introduction of diverse functionalities onto the spiro[3.3]heptane scaffold.
Table 1: Illustrative Bromine-Lithium Exchange and Quenching Reactions
| Starting Material | Reagents | Intermediate | Electrophile (E+) | Final Product |
|---|---|---|---|---|
| This compound | 1. n-BuLi, THF, -78 °C | 6-Lithio-2,2-difluoro-spiro[3.3]heptane | CO₂ | 2,2-Difluoro-spiro[3.3]heptane-6-carboxylic acid |
| This compound | 1. n-BuLi, THF, -78 °C | 6-Lithio-2,2-difluoro-spiro[3.3]heptane | DMF | 2,2-Difluoro-spiro[3.3]heptane-6-carbaldehyde |
| This compound | 1. n-BuLi, THF, -78 °C | 6-Lithio-2,2-difluoro-spiro[3.3]heptane | B(OiPr)₃ | 2-(2,2-Difluoro-spiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (after workup with pinacol) |
Building upon the bromine-lithium exchange, brominated spirocyclic precursors are valuable intermediates for synthesizing organoboron compounds and carboxylic acids. As illustrated in the table above, quenching the lithiated intermediate of this compound with carbon dioxide provides a direct route to 2,2-difluoro-spiro[3.3]heptane-6-carboxylic acid. nih.govsigmaaldrich.com
Similarly, reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup or treatment with pinacol, yields the corresponding boronic acid or boronate ester. researchgate.net These organoboron derivatives are exceptionally useful in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl partners.
Reactivity Influenced by Geminal Difluoro Groups
The gem-difluoro group significantly alters the electronic properties and stability of the cyclobutane (B1203170) ring. This substitution weakens the adjacent C-C bonds, predisposing the molecule to unique thermal and chemical transformations not observed in its non-fluorinated analogs. beilstein-journals.orgacs.org
The introduction of geminal fluorine atoms on a cyclopropane (B1198618) ring is known to weaken the opposing C-C bond, facilitating various transformations initiated by homolytic cleavage. beilstein-journals.org This principle extends to strained four-membered rings like the difluorocyclobutane moiety in the spiro[3.3]heptane system. Under thermal conditions, difluorinated vinylcyclopropanes undergo vinylcyclopropane (B126155) rearrangement (VCPR) to yield difluorocyclopentenes, often with high stereospecificity. nih.govnih.gov While the spiro[3.3]heptane system lacks the vinyl group necessary for a classic VCPR, the inherent ring strain and the electronic effect of the CF₂ group make it a candidate for other thermal rearrangements or fragmentation pathways at elevated temperatures. cas.cnrsc.org Mass spectral studies of cyclic difluoro compounds also indicate that fragmentation processes are a key characteristic of these molecules under ionization conditions. nih.govresearchgate.net
The chemistry of gem-difluorocyclopropanes, which serves as a model for the difluorinated ring in this compound, is rich with diverse reactivity involving carbocation, carbanion, and radical intermediates. beilstein-journals.orgbohrium.com
Carbocation Chemistry : The fluorine atoms have a dual electronic effect. While highly electron-withdrawing inductively, which would destabilize a nearby positive charge, they can also act as p-donors through resonance, which can stabilize an adjacent carbocation. rsc.orgnih.gov This stabilizing effect of an α-fluorine on a carbocation has been explored in various contexts. nih.gov The introduction of a difluorocyclopropane substitution has been shown to increase the reactivity of molecules in solvolysis reactions by a factor of 500, indicating a significant influence on carbocation stability. acs.org
Carbanion Chemistry : Fluorine atoms stabilize an adjacent carbanion through their strong inductive electron-withdrawing effect. siue.edu However, there is also a destabilizing repulsion between the lone pair of the carbanion and the lone pairs of the fluorine atoms. siue.edu This interplay results in fluorinated carbanions having a high barrier to inversion and adopting a pyramidal structure. siue.edu The generation of carbanions from gem-difluorocyclopropanes can lead to ring-opening reactions. beilstein-journals.org
Radical Chemistry : Free radical reactions provide a pathway for ring-opening of gem-difluorocyclopropanes to form homoallyl radicals. beilstein-journals.org The strain of the small ring is released in this process. This reactivity has been harnessed in the synthesis of various fluorinated compounds. nih.gov For instance, radical-mediated deoxygenation of certain difluorocyclopropane derivatives can lead to ring-opening, highlighting the influence of the CF₂ group on radical reaction pathways. nih.gov
Cleavage Reactions of Fluorinated Spiro Systems
The reactivity of fluorinated spirocyclic systems, such as this compound, is significantly influenced by the release of inherent ring strain. While specific cleavage reactions for this exact molecule are not extensively detailed in available literature, the principles can be inferred from related strained spiroheterocycles. The primary modes of reactivity often involve the cleavage of a carbon-oxygen or carbon-carbon bond, driven by the formation of a more stable product. nih.gov
In analogous small spiroheterocyclic systems, such as oxaspiro[2.2]pentanes, two main reactivity pathways are observed: acid-mediated rearrangement to a cyclobutanone (B123998) or nucleophilic addition that opens the epoxide ring. nih.gov The driving force for these transformations is the relief of strain energy from both the epoxide and cyclopropane rings, coupled with the formation of a stable carbonyl group. nih.gov Similarly, 1-oxaspiro[2.3]hexanes can undergo Lewis acid-promoted rearrangement to cyclopentanone (B42830) products or nucleophilic addition. nih.gov
The introduction of fluorine atoms, as in this compound, is expected to exert a strong electronic influence on the molecule's reactivity. The electron-withdrawing nature of the gem-difluoro group at the C2 position can affect the stability of potential carbocation intermediates that might form during rearrangement reactions, thereby influencing the reaction pathway.
Table 1: Representative Cleavage Reactions in Strained Spiro Systems
| Spiro System | Reaction Type | Driving Force | Product Type |
|---|---|---|---|
| Oxaspiro[2.2]pentane | Acid-mediated rearrangement | Ring strain release, C=O bond formation | Cyclobutanone |
| Oxaspiro[2.2]pentane | Base-induced elimination | Ring strain release | Vinyl cyclopropane |
| 1,4-Dioxaspiro[2.2]pentane | Nucleophilic addition | Relief of strain in both epoxide rings | α-hydroxy ketone |
Ring-Strain Effects on Reactivity in Spiro[3.3]heptane Systems
The spiro[3.3]heptane framework is characterized by significant ring strain due to the two fused cyclobutane rings. This strain provides a powerful thermodynamic driving force for reactions that involve ring-opening or rearrangement to less strained systems. pitt.edu Computational studies on small spiroalkanes highlight the unique bonding situation at the central spirocarbon, which is governed by these strain effects. researchgate.net
The strain energy in cyclic alkanes makes them common starting materials for transition metal-catalyzed C-C bond activation reactions. pitt.edu The cleavage of a C-C bond is thermodynamically favorable because it alleviates the inherent strain of the small ring. The rate and efficiency of these reactions are strongly influenced by the degree of ring strain released during the transformation. pitt.edu For spiro[3.3]heptane, the total strain energy is a composite of the two four-membered rings, making it a highly energetic and reactive scaffold. This inherent strain makes the carbon-carbon bonds susceptible to cleavage under appropriate conditions, such as in the presence of a transition-metal catalyst. pitt.edu
Exploiting Strained Spiro[3.3]heptane Ring Systems in Synthetic Methodologies
The high reactivity endowed by ring strain makes spiro[3.3]heptane and related systems valuable intermediates in organic synthesis. nih.gov Synthetic chemists have developed methodologies that harness this strain to construct complex molecular architectures that would be otherwise difficult to access.
One prominent strategy involves strain-release-driven rearrangements. For instance, the reaction of highly strained precursors like 1-sulfonylbicyclo[1.1.0]butanes with cyclopropanols can lead to the formation of spiro[3.3]heptan-1-ones. nih.gov This process occurs through a 'strain-relocating' semipinacol rearrangement, where the extreme strain of the bicyclobutane intermediate drives the reaction forward to form the spiro[3.3]heptane core. nih.gov
Another example is the use of strained spiroheterocycles in ring-expansion reactions. The presence of an aryl group can stabilize a forming carbocation, facilitating a rearrangement driven by the release of strain energy from both rings of a spiro system. nih.gov Conversely, nucleophilic addition can also be favored, leading to substituted cyclobutanes if the intermediate cation is destabilized by electron-withdrawing groups. nih.gov These varied reactivity patterns, all stemming from the desire to relieve ring strain, provide synthetic chemists with a versatile toolkit for molecular construction. nih.gov
Table 2: Synthetic Methodologies Exploiting Ring Strain
| Precursor/System | Methodology | Role of Strain | Resulting Structure |
|---|---|---|---|
| 1-Sulfonylbicyclo[1.1.0]butane | Strain-relocating semipinacol rearrangement | Strain in bicyclobutane drives rearrangement | Spiro[3.3]heptan-1-one |
| Oxaspiro[2.2]pentane | Base-induced elimination | Strain release upon epoxide opening drives elimination | Vinyl cyclopropane |
Structural Characterization and Computational Insights into 6 Bromo 2,2 Difluoro Spiro 3.3 Heptane
Spectroscopic Characterization Methodologies
Detailed spectroscopic data for 6-Bromo-2,2-difluoro-spiro[3.3]heptane is not available in the reviewed scientific literature. The following subsections outline the standard methodologies that would be employed for its characterization.
For a complete structural assignment of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the different methylene (B1212753) (CH₂) and methine (CH) protons in the spirocyclic framework. The chemical shifts and coupling constants would provide information about the connectivity and stereochemical relationships of the protons.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon attached to the bromine atom would be expected to appear at a characteristic chemical shift, as would the carbon bearing the two fluorine atoms (with a characteristic splitting pattern due to C-F coupling).
¹⁹F NMR: The fluorine NMR spectrum would provide direct information about the chemical environment of the fluorine atoms. The presence of a single signal would indicate the chemical equivalence of the two fluorine atoms.
Without experimental data, a hypothetical data table cannot be constructed.
Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the presence of specific functional groups. The C-F and C-Br stretching vibrations would be expected to appear in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule. Saturated aliphatic compounds like this are generally expected to have weak absorptions in the UV region.
Specific absorption data is not available in the current literature.
Mass spectrometry would be a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer clues about the structure of the molecule.
No experimental mass spectrometry data for this specific compound has been reported.
X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis
There are no published crystal structures for this compound.
Advanced Computational Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.
DFT calculations could be employed to:
Determine the most stable conformation (optimized geometry) of the molecule.
Calculate theoretical spectroscopic data (NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental spectra.
Investigate the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).
As no dedicated computational studies on this compound have been published, no computational data can be presented.
Natural Bond Orbital (NBO) Analysis for Understanding Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This approach provides valuable information about the charge distribution and the nature of bonding within a molecule.
For this compound, NBO analysis would elucidate the electronic effects of the bromine and fluorine substituents. The high electronegativity of the fluorine atoms is expected to induce a significant partial positive charge on the C2 carbon atom to which they are attached. Similarly, the bromine atom at the C6 position would lead to a polar C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine. cwejournal.org The NBO method quantifies these partial charges, known as Natural Population Analysis (NPA) charges, providing a detailed map of the electrostatic potential of the molecule.
To illustrate the type of data obtained from an NBO analysis, a hypothetical table of NPA charges for this compound is presented below.
| Atom | Hypothetical Natural Charge (e) |
| C1 | +0.05 |
| C2 | +0.80 |
| C3 | +0.05 |
| C4 (spiro) | -0.10 |
| C5 | +0.05 |
| C6 | +0.15 |
| C7 | +0.05 |
| F (on C2) | -0.40 |
| F (on C2) | -0.40 |
| Br (on C6) | -0.05 |
| H (on C1) | +0.10 |
| ... | ... |
| This table is for illustrative purposes only and does not represent actual calculated data. |
Time-Dependent Density Functional Theory (TD-DFT) for Theoretical Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, making it particularly useful for predicting electronic absorption spectra. cecam.org By applying TD-DFT, one can simulate the UV-Vis spectrum of this compound, providing information on the energies of its electronic transitions and the corresponding oscillator strengths.
The electronic transitions in this molecule would primarily involve the promotion of electrons from occupied molecular orbitals (like those associated with the C-C and C-H sigma bonds, and the lone pairs of the halogen atoms) to unoccupied molecular orbitals (such as the antibonding σ* orbitals). The presence of the bromine atom is of particular interest, as heavy atoms can influence the electronic spectra, sometimes leading to a red-shift (a shift to longer wavelengths) in the absorption maxima. acs.orgresearchgate.net TD-DFT calculations can predict these shifts and help in assigning the nature of the electronic transitions (e.g., n → σ* or σ → σ*).
The output of a TD-DFT calculation typically includes the excitation energies (often expressed in electron volts, eV, or nanometers, nm), the oscillator strengths (a dimensionless quantity that indicates the intensity of the transition), and the contributions of the molecular orbitals involved in each transition. This information is invaluable for interpreting experimental spectra or for predicting the photophysical properties of the molecule.
A hypothetical data table summarizing the results of a TD-DFT calculation for this compound is shown below.
| Transition | Excitation Energy (nm) | Oscillator Strength | Major Orbital Contributions |
| S0 → S1 | 210 | 0.005 | HOMO → LUMO |
| S0 → S2 | 195 | 0.080 | HOMO-1 → LUMO |
| S0 → S3 | 180 | 0.150 | HOMO → LUMO+1 |
| This table is for illustrative purposes only and does not represent actual calculated data. |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes
While static quantum chemical calculations provide information about the minimum energy structure of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape at a given temperature.
For this compound, the spiro[3.3]heptane core is known for its rigidity. However, slight puckering of the cyclobutane (B1203170) rings and rotations around single bonds can still occur. MD simulations can reveal the accessible conformations of the molecule and the relative time it spends in each conformation. This is particularly important for understanding how the molecule might interact with a biological target or a reactive partner, as its shape and flexibility can play a crucial role. nih.govnih.gov
An MD simulation would track the trajectory of each atom over a period of time (typically nanoseconds to microseconds), providing a wealth of information. Key parameters that can be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to understand the local environment around specific atoms. For this compound, MD simulations would likely confirm the high rigidity of the spirocyclic core, with the major fluctuations occurring at the halogen substituents.
The results from MD simulations can be visualized to create a dynamic picture of the molecule's behavior, offering a more realistic representation of its structure in a given environment (e.g., in solution) than a single, optimized geometry.
Computational Prediction of Reactivity and Reaction Pathways for Spiro[3.3]heptane Derivatives
Computational chemistry is an indispensable tool for predicting the reactivity of molecules and exploring potential reaction pathways. For derivatives of spiro[3.3]heptane, such as this compound, computational methods can identify the most likely sites for nucleophilic or electrophilic attack and can model the transition states of potential reactions.
The NBO analysis discussed earlier provides initial clues about reactivity. The partial positive charges on the carbon atoms attached to the halogens (C2 and C6) suggest that these are potential sites for nucleophilic attack. Conversely, the regions of negative electrostatic potential, such as around the halogen atoms, could be susceptible to electrophilic attack.
More advanced computational techniques can be used to model specific reaction pathways. For example, the bromine atom at the C6 position could be a leaving group in a nucleophilic substitution reaction. Computational methods can be used to calculate the activation energy for such a reaction, providing an estimate of its feasibility. Similarly, the presence of the strained cyclobutane rings might make the molecule susceptible to ring-opening reactions under certain conditions. The pathways for such reactions can be mapped out computationally, identifying the transition state structures and the associated energy barriers. nih.gov
Recent research has shown various synthetic modifications of the spiro[3.3]heptane core, including Wolff-Kishner reductions and reactions involving organoboron compounds. chemrxiv.org Computational studies can complement these experimental findings by providing a mechanistic understanding of these transformations and by predicting the outcomes of new, untested reactions. For instance, the reaction of this compound with a strong base could potentially lead to an elimination reaction or the formation of an organometallic intermediate. DFT calculations could be employed to compare the energetics of these competing pathways and predict the major product.
Role of 6 Bromo 2,2 Difluoro Spiro 3.3 Heptane in Advanced Organic Synthesis and Molecular Design Research
Utilization as a Building Block for Diversified Spirocyclic Scaffolds
The spiro[3.3]heptane framework, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom, offers a rigid and spatially well-defined scaffold. The bromine and difluoro substituents on 6-Bromo-2,2-difluoro-spiro[3.3]heptane provide orthogonal reactive sites for further chemical modifications, enabling the synthesis of a diverse array of spirocyclic compounds.
Researchers have developed convenient methodologies for the multi-gram synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks. researchgate.netnih.gov These synthetic routes often start from common precursors and allow for the introduction of various functional groups at the 2- and 6-positions of the spiro[3.3]heptane core. researchgate.net This versatility has led to the creation of libraries of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks. researchgate.netnih.gov The ability to generate a wide range of derivatives from a single core structure is crucial for exploring chemical space and identifying compounds with desired properties. nih.gov
The synthesis of these scaffolds can be achieved through convergent strategies, often involving short reaction sequences, making them accessible for broader use in research and development. researchgate.netnih.gov For instance, a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, has been utilized to construct the 6,6-difluorospiro[3.3]heptane scaffold. researchgate.netnih.gov
Strategic Incorporation in Three-Dimensional Chemical Space Exploration
The concept of "escaping from flatland" in drug discovery emphasizes the importance of three-dimensional molecular shapes for improving physicochemical properties and biological activity. Spirocyclic compounds, particularly those derived from this compound, are ideal candidates for exploring three-dimensional chemical space. chemrxiv.org
The rigid nature of the spiro[3.3]heptane core provides well-defined exit vectors for substituents, allowing for precise control over the spatial arrangement of functional groups. researchgate.net This is in contrast to more flexible acyclic or monocyclic systems. The incorporation of heteroatoms into the spirocyclic framework further expands the accessible chemical space and introduces opportunities for specific molecular interactions. rsc.org
The development of various spirocyclic building blocks, including azaspiro[3.3]heptanes, has provided chemists with a toolkit to systematically explore different regions of chemical space. sigmaaldrich.comnih.gov The defined exit vectors of these building blocks enable a more rational approach to molecular design, facilitating the synthesis of compounds with improved properties such as aqueous solubility and metabolic stability. sigmaaldrich.com
Applications in the Synthesis of Conformationally Restricted Analogues
The conformational rigidity of the spiro[3.3]heptane framework is a key feature that is exploited in the design of conformationally restricted analogues of biologically active molecules. By locking the molecule into a specific conformation, it is possible to enhance binding affinity to a biological target and improve selectivity.
Spiro[3.3]heptanes as Bioisosteres for Saturated Carbo- and Heterocycles (e.g., Cyclohexane (B81311), Piperidine, Piperazine (B1678402), Morpholine)
The spiro[3.3]heptane core can mimic the spatial arrangement of substituents on these six-membered rings while offering a more rigid and novel scaffold. researchgate.netchemrxiv.org For example, 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives. researchgate.net This mimicry allows for the design of patent-free analogues of existing drugs with potentially improved properties. nih.govchemrxiv.org The interest in strained spiro heterocycles as non-classical three-dimensional bioisosteres has been steadily increasing due to their ability to impart beneficial physicochemical properties. rsc.org
| Spiro[3.3]heptane Analogue | Bioisosteric Replacement For | Potential Advantage |
| 2,6-diazaspiro[3.3]heptane | Piperazine | Novel scaffold, potential for improved properties |
| 1-azaspiro[3.3]heptane | Piperidine | More water-soluble bioisostere |
| 1-oxa-2,6-diazaspiro[3.3]heptane | Piperazine | Strained spiro heterocycle with potential bioisosterism |
| Disubstituted spiro[3.3]heptanes | Disubstituted cyclohexanes | Conformationally restricted surrogates |
Influence of Spiro[3.3]heptane Framework on Molecular Rigidity and Predictable Vectorization in Designed Systems
The inherent rigidity of the spiro[3.3]heptane framework leads to highly predictable exit vectors for attached functional groups. researchgate.net This predictability is a significant advantage in rational drug design, as it allows for the precise positioning of substituents to optimize interactions with a biological target. The well-defined spatial location of substituents on the spiro[3.3]heptane core helps in designing molecules with enhanced target selectivity. researchgate.net
The inclusion of a small four-membered ring in the spiro system results in a more rigid and denser molecular space. rsc.org This rigidity can lead to improved metabolic stability and other desirable pharmacokinetic properties. researchgate.net The development of synthetic routes to various functionalized spiro[3.3]heptanes has been crucial in harnessing these properties for medicinal chemistry applications. researchgate.net
Future Research Directions in the Chemistry of Halo-difluorospiro[3.3]heptanes
The chemistry of halo-difluorospiro[3.3]heptanes continues to be an active area of research, with several exciting future directions.
Development of Novel Asymmetric Synthetic Routes for Enantiopure Derivatives
While many applications of spiro[3.3]heptanes have utilized racemic mixtures, the development of asymmetric synthetic routes to produce enantiomerically pure derivatives is a key area for future research. rsc.org Chiral spirocyclic scaffolds are of great interest in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and safety profiles.
Recent efforts have focused on the highly diastereoselective synthesis of substituted 2-azaspiro[3.3]heptanes, affording enantiomerically and diastereomerically pure compounds. rsc.org These methods often proceed with high efficiency and diastereoselectivity. rsc.org The development of new catalytic asymmetric methods will be crucial for accessing a wider range of enantiopure halo-difluorospiro[3.3]heptane building blocks for use in modern drug discovery. rsc.orgresearchgate.net
Exploration of Cascade Reactions and Multicomponent Processes for Complex Functionalization
The development of cascade and multicomponent reactions represents a significant stride towards efficiency and sustainability in chemical synthesis. These processes allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and resource consumption. While the direct application of this compound in documented cascade or multicomponent reactions is not yet extensively reported in publicly available research, its structural features make it a prime candidate for such investigations.
The presence of the bromine atom offers a reactive site for a variety of cross-coupling reactions, which could serve as an entry point into a cascade sequence. For instance, a Suzuki or Sonogashira coupling at the C-6 position could be envisioned, followed by an intramolecular cyclization or another bond-forming event triggered by the newly introduced functionality. The gem-difluoro group, while relatively inert, can influence the reactivity of the scaffold through its electron-withdrawing nature and steric profile, potentially directing the stereochemical outcome of subsequent transformations.
The exploration of multicomponent reactions involving this compound could involve its use as a bifunctional component. The bromo-substituted ring could participate in reactions as an electrophile, while the difluorinated ring could be further functionalized to incorporate nucleophilic or other reactive moieties. The rigid spirocyclic core would ensure the precise spatial orientation of the reacting partners, enabling the stereocontrolled synthesis of highly substituted, three-dimensional structures.
Current research in the broader field of spirocyclic chemistry provides a conceptual blueprint for these future explorations. For example, cascade reactions have been successfully employed for the synthesis of other complex spiro-heterocycles. These methodologies often involve an initial bond-forming event that sets the stage for a series of subsequent intramolecular transformations, rapidly building molecular complexity. Adapting such strategies to the unique reactivity of this compound is a promising avenue for future research.
Investigation of New Reaction Manifolds for Spiro[3.3]heptane Scaffolds
The unique structural and electronic properties of this compound make it an ideal substrate for the investigation of new reaction manifolds, expanding the synthetic chemist's toolbox for accessing novel chemical space. The inherent strain of the cyclobutane rings and the influence of the gem-difluoro group can lead to unexpected and potentially useful reactivity.
One area of investigation is the development of novel C-H functionalization reactions on the spiro[3.3]heptane core. While the bromine atom provides a traditional handle for functionalization, direct and selective activation of C-H bonds would offer a more atom-economical and efficient route to a wider range of derivatives. The electron-withdrawing nature of the difluoromethylene group could influence the regioselectivity of such transformations, potentially enabling functionalization at positions that are not readily accessible through classical methods.
Furthermore, the bromine atom can serve as a precursor for the generation of organometallic intermediates, such as organolithium or Grignard reagents. The reactivity of these species derived from the sterically hindered spiro[3.3]heptane scaffold could be explored in reactions with various electrophiles, leading to the synthesis of novel derivatives with unique substitution patterns.
The development of ring-expansion or ring-opening methodologies for the spiro[3.3]heptane core is another intriguing area of research. The strain energy of the four-membered rings could be harnessed to drive transformations that lead to larger, more complex polycyclic systems. For instance, transition-metal-catalyzed reactions could be developed to promote the insertion of unsaturated molecules into the C-C bonds of the cyclobutane rings.
While specific examples of these new reaction manifolds being applied to this compound are still emerging, the foundational research into the synthesis and functionalization of spiro[3.3]heptane derivatives lays the groundwork for these future advancements. The continued exploration of the reactivity of this unique building block is poised to unlock new synthetic strategies for the creation of innovative molecules with potential applications in various fields.
Q & A
Q. What are the established synthetic routes for 6-Bromo-2,2-difluoro-spiro[3.3]heptane, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of brominated and fluorinated precursors under controlled conditions. For example, spiro[3.3]heptane scaffolds are often synthesized via [2+2] cycloadditions or nucleophilic substitutions, with halogenation steps introduced early to ensure regioselectivity . Key factors affecting yield include:
Q. How is the stereochemistry and spatial arrangement of this compound characterized using spectroscopic techniques?
A combination of NMR, X-ray crystallography, and computational modeling is used:
- ¹⁹F NMR : Distinguishes axial vs. equatorial fluorine positions via coupling constants (e.g., J₆F-2F ~25 Hz for axial-axial interactions) .
- X-ray Diffraction : Reveals bond angles (e.g., C-Br bond length ~1.93 Å) and confirms spirocyclic geometry .
- DFT Calculations : Predict electronic effects of bromine/fluorine substituents on ring strain .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of halogenated spiro[3.3]heptane derivatives?
Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) are addressed through:
- Dose-Response Profiling : Testing across a wide concentration range (nM–μM) to identify off-target effects .
- Isosteric Replacement : Comparing 6-Bromo-2,2-difluoro derivatives with non-halogenated analogs to isolate halogen-dependent effects .
- Meta-Analysis : Cross-referencing datasets from orthogonal assays (e.g., SPR binding vs. cellular viability) .
Q. How does the presence of bromine and fluorine substituents affect the compound's interaction with cytochrome P450 enzymes?
The electronegative halogens influence metabolic stability and binding:
- Bromine : Enhances π-stacking in hydrophobic enzyme pockets (e.g., CYP3A4), reducing oxidation rates .
- Fluorine : Introduces steric hindrance and alters electron density, modulating substrate recognition.
| Enzyme | Effect of Br/F | Metabolic Half-Life (t₁/₂) |
|---|---|---|
| CYP2D6 | Competitive inhibition | ↑ 2.3-fold vs. non-halogenated |
| CYP3A4 | Allosteric modulation | ↓ 1.8-fold due to steric clash |
| Data derived from fluorinated spirocycle analogs |
Q. What methodologies are used to analyze structure-activity relationships (SAR) in halogenated spiro[3.3]heptane derivatives?
SAR studies employ:
- Fragment-Based Screening : Systematic substitution of Br/F with Cl, I, or methyl groups to map pharmacophore requirements .
- Molecular Dynamics Simulations : Modeling halogen bonding with target proteins (e.g., kinases) to predict binding modes .
- Crystallographic Overlays : Comparing 6-Bromo-2,2-difluoro derivatives with co-crystallized ligands to identify key interactions .
Key Challenges in Experimental Design
- Synthetic Scalability : Multi-step routes (e.g., 6–9 steps) require optimization for gram-scale production .
- Regioselectivity : Competing bromination/fluorination pathways necessitate protecting group strategies .
- Biological Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize data inconsistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
